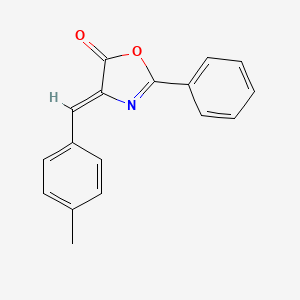
4-(Butylamino)-7-chloroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butilamino)-7-cloroquinolina-3-carbonitrilo es un compuesto orgánico con una estructura compleja que incluye un núcleo de quinolina sustituido con un grupo butilamino en la posición 4, un átomo de cloro en la posición 7 y un grupo ciano en la posición 3
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(Butilamino)-7-cloroquinolina-3-carbonitrilo típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común involucra los siguientes pasos:
Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar a través de una reacción de Skraup, que involucra la ciclización de derivados de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante como el nitrobenceno.
Introducción del Grupo Cloro: El grupo cloro se puede introducir a través de una reacción de cloración utilizando reactivos como pentacloruro de fósforo (PCl5) o cloruro de tionilo (SOCl2).
Aminación: El grupo butilamino se puede introducir a través de una reacción de sustitución nucleofílica, donde la cloroquinolina se hace reaccionar con butilamina en condiciones básicas.
Formación del Grupo Ciano: El grupo ciano se puede introducir a través de una reacción de cianación utilizando reactivos como cianuro de sodio (NaCN) o cianuro de potasio (KCN).
Métodos de Producción Industrial
La producción industrial de 4-(Butilamino)-7-cloroquinolina-3-carbonitrilo puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(Butilamino)-7-cloroquinolina-3-carbonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio (KMnO4) u óxido de cromo (VI) (CrO3).
Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Nucleófilos como butilamina en presencia de una base como hidróxido de sodio (NaOH).
Productos Principales
Oxidación: Formación de derivados de quinolina con grupos funcionales oxidados.
Reducción: Formación de derivados de quinolina reducidos.
Sustitución: Formación de derivados de quinolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-(Butilamino)-7-cloroquinolina-3-carbonitrilo tiene varias aplicaciones en investigación científica:
Química Medicinal: Se estudia su potencial como agente antimalárico debido a su similitud estructural con la cloroquina.
Ciencia de Materiales: El compuesto se puede utilizar en la síntesis de nuevos materiales con propiedades electrónicas y ópticas únicas.
Investigación Biológica: Se utiliza como sonda para estudiar varios procesos e interacciones biológicas a nivel molecular.
Aplicaciones Industriales: El compuesto se puede utilizar en el desarrollo de nuevos catalizadores y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(Butilamino)-7-cloroquinolina-3-carbonitrilo involucra su interacción con dianas moleculares como enzimas y receptores. El compuesto puede unirse a sitios específicos en estas dianas, lo que lleva a la inhibición o activación de sus funciones biológicas. Por ejemplo, en química medicinal, puede inhibir la actividad de las enzimas involucradas en la replicación del parásito de la malaria.
Comparación Con Compuestos Similares
Compuestos Similares
Cloroquina: Un medicamento antimalárico conocido con un núcleo de quinolina similar.
Quinacrina: Otro compuesto antimalárico con similitudes estructurales.
Primaquina: Un derivado de quinolina utilizado en el tratamiento de la malaria.
Singularidad
4-(Butilamino)-7-cloroquinolina-3-carbonitrilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas
Propiedades
Número CAS |
5423-71-2 |
|---|---|
Fórmula molecular |
C14H14ClN3 |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
4-(butylamino)-7-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-2-3-6-17-14-10(8-16)9-18-13-7-11(15)4-5-12(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,17,18) |
Clave InChI |
WCOSQQOERDYONH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C2C=CC(=CC2=NC=C1C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


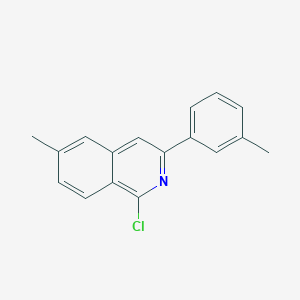



![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)


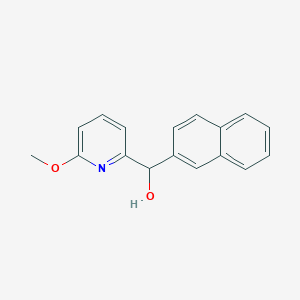
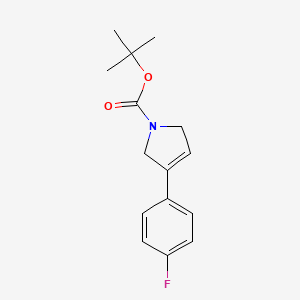
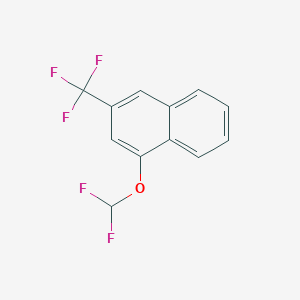
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
